molecular formula C13H16 B1347628 1-Phenylcycloheptene CAS No. 25308-75-2

1-Phenylcycloheptene

Cat. No.: B1347628
CAS No.: 25308-75-2
M. Wt: 172.27 g/mol
InChI Key: JHHXUKFFAQKYGW-UHFFFAOYSA-N
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Description

1-Phenylcycloheptene is an organic compound with the molecular formula C13H16 It is a member of the cycloalkene family, characterized by a seven-membered ring with a phenyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with phenylmagnesium bromide (a Grignard reagent) to form 1-phenylcycloheptanol, which is then dehydrated to yield this compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcycloheptene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it to cycloheptane derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: α,β-unsaturated ketones or alcohols.

    Reduction: Cycloheptane derivatives.

    Substitution: Halogenated phenylcycloheptenes.

Scientific Research Applications

1-Phenylcycloheptene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Its derivatives may be explored for potential biological activities.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Phenylcyclohexene: A six-membered ring analog with similar reactivity but different steric properties.

    1-Phenylcyclooctene: An eight-membered ring analog with distinct ring strain and reactivity.

Uniqueness: 1-Phenylcycloheptene is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability. This makes it an interesting compound for studying ring dynamics and reactivity compared to its six- and eight-membered counterparts .

Properties

IUPAC Name

1-phenylcycloheptene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3,6-8,10-11H,1-2,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXUKFFAQKYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298993
Record name 1-phenylcycloheptene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25308-75-2
Record name NSC127391
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Record name 1-phenylcycloheptene
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Record name 1-Phenyl-cycloheptene
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Synthesis routes and methods I

Procedure details

Mesitylmagnesium bromide (18.0 mL, 18.0 mmol, 1.0 M in THF) was added over 15 minutes to a solution of cycloheptanone (2.0 g, 17.8 mmol) and diphenyl chlorophosphate (1.1 eq.) in THF (5 mL) at 0° C. The solution was stirred at 0° C. for 30 min, whereafter the solution was allowed to reach room temperature. After stirring the solution for 30 min, dichlorobis(triphenylphosphine)palladium (126 mg, 1 mol %) was added and the solution was warmed to 65° C. Phenylmagnesium chloride (10.8 mL, 1.2 equivalents in THF) was added over 10 minutes, resulting in a gentle reflux of the solvent. After stirring at 65° C. for 30 minutes, the mixture was cooled to rt and poured into a mixture of 3 N HCl (30 mL) and pentane (30 mL). The phases were separated, and the aqueous portion was extracted with pentane (30 mL). The combined organic phase was washed sequentially with 3 N HCl (20 mL), 3 M NaOH (2×20 mL), and brine (20 mL), and dried over MgSO4. Evaporation of the solvent followed by distillation using a Kugelrohr apparatus (oven temperature 100-140° C., 0.065 torr) yielded 1-phenylcycloheptene (1.29 g, 43%).
Name
Mesitylmagnesium bromide
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
126 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a round bottom flask fitted with a Dean Stark and a condenser was added a solution of alcohol (obtained above) in benzene (90 mL) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture was refluxed for 3 hours and then cooled to room temperature. The mixture was washed with water (30 mL), brine (30 mL), dried (MgSO4), and concentrated to afford the corresponding alkene 90 (3.1 g, 84% yield). 1H NMR (400 MHz, CDCl3: δ 7.70-7.35 (m, 9H), 6.15 (t, J=8.0 Hz, 1H), 2.75-2.68 (m, 2H), 2.43-2.35 (m, 2H), 1.80-1.60 (m, 6H).
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights do the studies provide about the energy landscape of 1-phenylcycloheptene, particularly regarding its cis-trans isomerization?

A: The research on this compound primarily focuses on understanding its energetic properties. Specifically, [, ] determined the heat of isomerization (Ect) for the conversion of cis-1-phenylcycloheptene to its trans isomer. Interestingly, the experimental Ect value was notably higher than that predicted by molecular mechanics calculations for cycloheptene. This discrepancy highlights the significant strain present in the trans isomer of this compound due to the seven-membered ring structure. [] Further, the studies investigated the relaxed triplet energy of this compound using time-resolved photoacoustic calorimetry. This technique provided valuable information about the energy levels within the molecule, which is crucial for understanding its photochemical behavior. []

Q2: How do computational methods contribute to our understanding of strained cycloalkenes like this compound?

A: The studies used experimental data, including the energy of isomerization for this compound and other cycloalkenes, to evaluate the accuracy of different computational approaches in modeling strained cyclic systems. [] By comparing calculated values with experimental results, researchers can assess the reliability of these computational methods for predicting the properties and behavior of similar strained molecules. This evaluation is essential for advancing the development and refinement of computational tools for chemical research.

Q3: What reactions involving this compound are discussed in the provided research, and what is their significance?

A: One of the papers focuses on the reaction of 1-phenylcycloalkenes, including this compound, with hypobromous acid. [] Although the abstract doesn't provide specific details about the reaction outcome, studying the addition reactions of strained cycloalkenes like this compound is crucial for understanding their reactivity and potential applications in organic synthesis. Investigating such reactions can reveal valuable information about the influence of ring strain on the regioselectivity and stereoselectivity of the addition process.

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